2,5-Diethylpyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound has garnered interest due to its applications in various fields, including pharmaceuticals and food flavoring. It is recognized for its distinctive odor and flavor profile, making it valuable in the food industry.
2,5-Diethylpyrazine is classified as a heterocyclic aromatic compound, specifically a substituted pyrazine. Its chemical structure consists of two ethyl groups attached to the 2 and 5 positions of the pyrazine ring. The compound can be synthesized through various chemical reactions involving precursors such as ethylamine and diketopiperazine or through metabolic engineering approaches using microorganisms.
The synthesis of 2,5-Diethylpyrazine can be achieved through several methods:
In industrial settings, catalysts are often employed to enhance reaction efficiency and yield. For instance, a catalyst comprising nickel oxide, copper oxide, aluminum oxide, and zinc oxide has been reported to facilitate the synthesis of 2,5-Diethylpyrazine with high selectivity and activity at lower temperatures .
2,5-Diethylpyrazine can undergo various chemical reactions:
The reaction conditions are critical for optimizing yields and selectivity in these transformations.
The mechanism of action for 2,5-Diethylpyrazine primarily involves its interactions in biological systems where it may act as a flavoring agent or as a precursor in synthetic pathways. In metabolic engineering contexts, microorganisms are engineered to convert substrates like L-threonine into 2,5-Diethylpyrazine through specific enzymatic pathways that facilitate condensation reactions involving aminoacetone and acetaldehyde .
These properties make 2,5-Diethylpyrazine suitable for use in flavoring applications as well as in various chemical syntheses.
2,5-Diethylpyrazine finds applications across several domains:
Recent advancements have also highlighted its potential in metabolic engineering, where engineered strains of bacteria are optimized for efficient production of this compound from simple substrates like L-threonine .
2,5-Diethylpyrazine (Chemical Abstracts Service Registry Number 123-32-0) is an organic heterocyclic compound belonging to the alkylated pyrazine family. Its systematic IUPAC name is 2,5-diethylpyrazine, reflecting the positioning of ethyl substituents on the nitrogen-containing aromatic ring. The molecular formula is C₈H₁₂N₂, corresponding to a molecular weight of 136.20 g/mol. This compound is structurally characterized by a six-membered diazine ring with ethyl groups (-CH₂CH₃) at the 2- and 5-positions. Common synonyms include 2,5-diethyl-1,4-diazine and pyrazine, 2,5-diethyl- (as listed in PubChem CID 25797) [1]. It is isomeric with other diethylpyrazines (e.g., 2,6-diethylpyrazine), though each isomer exhibits distinct physicochemical properties. The compound’s identity is further standardized by Flavor and Extract Manufacturers Association (FEMA) number 3272, indicating its regulatory status for flavor applications [5] [6].
Table 1: Nomenclature and Identifiers for 2,5-Diethylpyrazine
Classification | Identifier |
---|---|
Systematic Name | 2,5-Diethylpyrazine |
CAS Registry Number | 123-32-0 |
Molecular Formula | C₈H₁₂N₂ |
Molecular Weight | 136.20 g/mol |
FEMA Number | 3272 |
PubChem CID | 25797 |
The molecular structure of 2,5-diethylpyrazine features a planar, symmetric pyrazine ring with ethyl substituents aligned at opposite positions (para-orientation). X-ray crystallography and computational analyses confirm a bond angle of 120° at ring carbon and nitrogen atoms, consistent with sp² hybridization. The C-C bond lengths within the pyrazine ring measure approximately 1.40 Å, while the C-N bonds are shorter at 1.33 Å, indicating aromatic character stabilized by a 6π-electron system [1] [7].
The ethyl groups adopt antiperiplanar conformations, minimizing steric hindrance. Electronic spectroscopy reveals an absorption maximum near 270 nm (UV-Vis), attributed to π→π* transitions within the conjugated ring. Nuclear Magnetic Resonance (NMR) spectroscopy further elucidates the structure:
The symmetric substitution pattern results in simplified NMR spectra due to molecular equivalence. The compound’s dielectric constant is 2.44, reflecting low polarity, while its predicted LogP value of 2.15 indicates moderate hydrophobicity [6] [7].
Alkylpyrazines were first identified in the early 20th century during investigations into the Maillard reaction—a non-enzymatic browning process between amino acids and reducing sugars. 2,5-Diethylpyrazine emerged as a significant flavor compound in the 1960s when gas chromatography-mass spectrometry (GC-MS) techniques enabled its detection in thermally processed foods like roasted coffee, grilled meats, and baked potatoes [3] [6].
Its synthesis was initially achieved via classical organic methods, such as the condensation of diacetyl with ethylenediamine, followed by dehydrogenation. This approach mirrored the compound’s formation in food systems but often yielded mixtures requiring rigorous purification. By the 1980s, chemoenzymatic routes gained attention for their regioselectivity, utilizing microbial enzymes (e.g., Bacillus subtilis threonine dehydrogenases) to convert L-threonine into alkylpyrazine precursors like aminoacetone, which then underwent spontaneous dimerization and oxidation [9]. Historically, 2,5-diethylpyrazine’s role extended beyond food chemistry; it was identified as a component of insect pheromones and mammalian chemical signals, underscoring its biological relevance [9].
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